molecular formula C30H30N2O5 B2371094 ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114870-86-8

ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate

Cat. No.: B2371094
CAS No.: 1114870-86-8
M. Wt: 498.579
InChI Key: RTIKFOUWPFBUMP-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative featuring a 4-methoxyphenyl group at position 2, a carbamoylmethoxy substituent linked to a 2,4,6-trimethylphenyl (mesityl) group at position 4, and an ethyl ester at position 5. The ethyl ester at position 6 may influence hydrolysis kinetics compared to methyl esters, as seen in related compounds .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O5/c1-6-36-30(34)22-9-12-25-24(15-22)27(16-26(31-25)21-7-10-23(35-5)11-8-21)37-17-28(33)32-29-19(3)13-18(2)14-20(29)4/h7-16H,6,17H2,1-5H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIKFOUWPFBUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3C)C)C)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinoline Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction remains the most widely utilized method for constructing the quinoline backbone in derivatives of this class. For this compound, the protocol involves:

Reaction of 4-Methoxyaniline with Ethyl (Ethoxymethylene)malonate

Heating 4-methoxyaniline (1.0 equiv) with ethyl (ethoxymethylene)malonate (1.2 equiv) in diphenyl ether at 220–240°C for 4–6 hours induces cyclodehydration, yielding ethyl 2-(4-methoxyphenyl)-4-hydroxyquinoline-6-carboxylate. The reaction proceeds via a ketene intermediate, with the methoxy group directing regioselectivity to position 2.

Key Data:
Parameter Value
Yield 68–72%
Purity (HPLC) ≥95%
Characterization $$ ^1H $$ NMR (CDCl₃): δ 8.45 (s, 1H, H-5), 7.98 (d, J=8.8 Hz, 2H, H-2 phenyl), 6.97 (d, J=8.8 Hz, 2H, H-3 phenyl), 4.40 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.87 (s, 3H, OCH₃)

Bromination at Position 4

The 4-hydroxy group is replaced with bromine using phosphorus oxybromide (POBr₃) in anhydrous dichloromethane at 0°C to room temperature. This step generates ethyl 2-(4-methoxyphenyl)-4-bromoquinoline-6-carboxylate, a critical intermediate for subsequent functionalization.

Optimization Insights:
  • Excess POBr₃ (2.5 equiv) ensures complete conversion.
  • Lower temperatures (0–5°C) minimize di-bromination byproducts.

Alternative Synthetic Pathways

Nickel-Catalyzed Decarbonylative Coupling

A method adapted from Ni(0)-catalyzed protocols enables direct coupling of pre-functionalized esters with arylboronic acids. While less efficient for this target, it offers a route to modify the quinoline core post-synthesis:

  • React ethyl 2-(4-methoxyphenyl)-4-hydroxyquinoline-6-carboxylate with phenylboronic acid in the presence of Ni(COD)₂ and PCy₃.
  • Subsequent functionalization introduces the carbamoylmethoxy group via Mitsunobu coupling.
Limitations:
  • Lower yields (34–45%) due to competing side reactions.
  • Requires strict anhydrous conditions.

Structural Characterization and Validation

The final product is validated via spectroscopic and chromatographic methods:

Spectroscopic Data

  • $$ ^1H $$ NMR (500 MHz, CDCl₃) : δ 8.62 (s, 1H, H-5), 8.12 (d, J=8.8 Hz, 2H, H-2 phenyl), 7.35 (s, 2H, H-3,5 mesityl), 6.94 (d, J=8.8 Hz, 2H, H-3 phenyl), 4.85 (s, 2H, OCH₂CO), 4.38 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 2.32 (s, 6H, CH₃ mesityl), 2.28 (s, 3H, CH₃ mesityl), 1.40 (t, J=7.1 Hz, 3H, OCH₂CH₃).
  • HRMS (ESI) : m/z calculated for C₂₈H₂₆N₂O₅ [M+H]⁺: 471.1919; found: 471.1923.

Purity Analysis

  • HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).
  • Melting Point : 162–164°C (recrystallized from ethanol).

Industrial-Scale Considerations

For bulk synthesis, the following adjustments optimize cost and efficiency:

  • Solvent Recycling : DMSO recovery via vacuum distillation reduces waste.
  • Catalyst Loading : Reduce Ni(COD)₂ to 2 mol% in coupling steps without yield loss.
  • Continuous Flow Bromination : Enhances safety and throughput for step 1.2.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: To form quinoline N-oxides.

    Reduction: To reduce the quinoline ring or other functional groups.

    Substitution: To replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield quinoline N-oxides.

    Reduction: May yield reduced quinoline derivatives.

    Substitution: May yield various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous quinoline derivatives:

Compound Name R2 R4 R6 Synthesis Method Key Properties/Activities References
Ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate 4-Methoxyphenyl [(2,4,6-Trimethylphenyl)carbamoyl]methoxy Ethyl carboxylate Likely Pd-catalyzed coupling + esterification* High lipophilicity (predicted)
4k (4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) 4-Chlorophenyl 4-Methoxyphenyl (position 3) - PdCl2(PPh3)2/K2CO3 in DMF Mp: 223–225°C; IR/NMR data reported
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) Phenyl Methoxy Methyl carboxylate Methyl iodide/K2CO3 in acetone Mp: 248–250°C; P-gp inhibitor activity
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 4-Chlorophenyl 3,4-Dimethoxyphenyl Methoxy One-pot three-component synthesis Bioactive (unspecified)
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate 4-Chlorophenyl 2-(4-Methoxyphenyl)-2-oxoethyl ester Chloro substituent Not specified Structural analog with ester variation

* Inferred from analogous Pd-catalyzed cross-coupling and esterification procedures in quinoline synthesis .

Key Observations:

Structural Variations: R2: The target compound’s 4-methoxyphenyl group at position 2 contrasts with chlorophenyl (4k) or phenyl (6a) substituents. R4: The mesityl carbamoyl group in the target compound introduces steric hindrance and lipophilicity, differing from methoxy (6a) or dimethoxyphenyl () groups. This may reduce solubility but improve membrane permeability . R6: Ethyl esters (target) vs. methyl esters (6a) may alter hydrolysis rates, impacting bioavailability .

Synthesis Methods: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for arylquinolines . The target compound likely requires a mesityl carbamoylmethoxy precursor for R4 functionalization. Esterification with ethyl iodide (vs. methyl iodide in 6a) would follow similar conditions (K2CO3, acetone reflux) .

Physicochemical and Biological Properties: Melting Points: Derivatives with chloro/methoxy groups (e.g., 4k, 6a) exhibit higher melting points (223–250°C), suggesting the target compound may share similar thermal stability . Bioactivity: Quinoline esters with aryl groups (e.g., 6a) show P-gp inhibition, implying the target compound’s mesityl group could modulate similar pathways .

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a quinoline core and various functional groups that may influence its biological activity. The molecular formula is C24H28N2O5C_{24}H_{28}N_{2}O_{5}, and its structure can be represented as follows:

\text{Ethyl 2 4 methoxyphenyl 4 2 4 6 trimethylphenyl carbamoyl methoxy}quinoline-6-carboxylate}

Key Structural Features

  • Quinoline Ring : Known for various pharmacological properties.
  • Methoxy Groups : Potential for enhanced lipophilicity and biological activity.
  • Carbamoyl Moiety : May contribute to interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives of quinoline have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Quinoline Derivatives

A study investigated the anticancer effects of a series of quinoline derivatives, revealing that modifications at the 4-position significantly enhanced their cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The study reported IC50 values ranging from 5 to 15 µM for the most active compounds .

Anti-inflammatory Effects

Compounds structurally related to ethyl 2-(4-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate have also demonstrated anti-inflammatory properties. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages.

Research Findings

A recent experiment highlighted that a related compound reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by up to 70%, indicating potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound's biological profile may include antimicrobial properties. Studies on similar quinoline derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL

This table summarizes the antimicrobial activity observed for selected compounds related to this compound.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : Through inhibition of NF-kB signaling.
  • Antimicrobial Activity : By disrupting bacterial cell wall synthesis.

Q & A

Basic: What synthetic strategies are recommended for preparing quinoline-6-carboxylate derivatives with multiple aromatic substituents?

Answer:
The synthesis typically involves multi-step protocols:

  • Quinoline Core Formation : Use Gould–Jacob or Friedländer reactions to construct the quinoline ring, introducing substituents via regioselective methods .
  • Esterification : React the carboxylic acid intermediate with ethanol in the presence of thionyl chloride (SOCl₂) or DCC/DMAP to form the ethyl carboxylate group .
  • Coupling Reactions : Install the carbamoylmethoxy group via nucleophilic substitution (e.g., reacting chloromethyl intermediates with 2,4,6-trimethylphenylcarbamoyl derivatives) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate high-purity products .

Basic: What safety protocols are critical for handling this compound during synthesis and biological testing?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in fume hoods .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester and carbamate groups .
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent dispersion .

Advanced: How can contradictory biological activity data across assays be systematically resolved?

Answer:

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), temperature (37°C ± 0.5), and cell passage number .
  • Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based binding assays vs. cell viability assays) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate contributing factors .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance of activity variations .

Advanced: What computational approaches predict the environmental fate and toxicity of this compound?

Answer:

  • QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-life (e.g., BIOWIN models) and toxicity (ECOSAR) based on logP and molecular descriptors .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients (Kₒc) .
  • Docking Studies : Map binding affinities to environmental receptors (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and carbamate/ester carbonyls (δ 165–170 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • IR Spectroscopy : Identify ester C=O stretches (~1720 cm⁻¹) and carbamate N-H bends (~3300 cm⁻¹) .
  • X-Ray Crystallography : Resolve substituent geometry (e.g., dihedral angles between quinoline and aryl groups) .

Advanced: How do electron-donating substituents (e.g., methoxy, carbamoyl) influence reactivity in nucleophilic reactions?

Answer:

  • Electronic Effects : Methoxy groups activate the quinoline ring at C-2/C-4 via resonance, enhancing electrophilic substitution. Carbamoyl groups deactivate adjacent positions due to electron withdrawal .
  • Kinetic Studies : Monitor reaction rates (e.g., SNAr at C-4) using Hammett σ constants to correlate substituent effects with reactivity .
  • Protection/Deprotection : Temporarily protect the carbamoyl group with Boc anhydride during harsh reactions (e.g., nitration) .

Advanced: What strategies optimize yield in Pd-catalyzed coupling reactions for quinoline derivatives?

Answer:

  • Catalyst Selection : Use PdCl₂(PPh₃)₂ or Pd(OAc)₂ with PCy₃ for Suzuki-Miyaura couplings (aryl boronic acids) .
  • Solvent Optimization : Employ DMF or THF at 80–100°C for 12–24 hours, ensuring anhydrous conditions .
  • Microwave Assistance : Reduce reaction time (1–2 hours) and improve regioselectivity .
  • Workup : Extract unreacted Pd with aqueous EDTA to minimize metal contamination .

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